molecular formula C9H8FNO B1661830 Oxazole, 2-(4-fluorophenyl)-4,5-dihydro- CAS No. 96660-84-3

Oxazole, 2-(4-fluorophenyl)-4,5-dihydro-

Cat. No.: B1661830
CAS No.: 96660-84-3
M. Wt: 165.16 g/mol
InChI Key: YSYWCNBSAQZIRO-UHFFFAOYSA-N
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Description

Oxazole, 2-(4-fluorophenyl)-4,5-dihydro- is a heterocyclic compound featuring a partially saturated oxazole ring substituted with a 4-fluorophenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No.

96660-84-3

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

YSYWCNBSAQZIRO-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=CC=C(C=C2)F

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Isostructural Thiazole Derivatives

Compounds 4 and 5 () are thiazole-based analogs sharing the 4-fluorophenyl motif. Key structural and synthetic differences include:

Compound Substituent (X) Molecular Formula Yield (%) Crystal System Space Group
Compound 4 Cl C₂₈H₂₀ClF₃N₆S High Triclinic P 1̄
Compound 5 F C₂₈H₂₀F₄N₆S High Triclinic P 1̄
  • Structural Insights : Both compounds are isostructural, with two independent molecules in the asymmetric unit. The 4-fluorophenyl group adopts a perpendicular orientation relative to the heterocyclic plane, a conformation critical for intermolecular interactions .
  • Synthetic Routes : High yields were achieved via nucleophilic substitution and cyclization reactions in dimethylformamide (DMF), highlighting the robustness of halogenated aryl groups in such syntheses .

Dihydrooxazole Derivatives

Other dihydrooxazole derivatives exhibit variations in substituents and synthetic approaches:

Compound (CAS/Reference) Key Substituents Molecular Formula Yield (%) Application/Activity
4-Ethyl-4,5-dihydro-2,5-diphenyloxazole Ethyl, diphenyl C₁₇H₁₇NO 61.0 N/A (Reference yield)
(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole Benzylidene, p-tolyl C₂₃H₁₉NO N/A Structural characterization
4-Methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole Tetrazole, methyl C₁₉H₁₈N₄O High N/A
  • Synthetic Methods : N-Alkylation (e.g., ) and sulfonate-mediated reactions are common, with yields ranging from 61% to >90% depending on substituent complexity .
  • Crystallography : X-ray diffraction (utilizing SHELX software; ) confirms planar heterocyclic cores with substituents influencing packing modes .

Antimicrobial Activity

  • Compound 31a (4-chlorophenyl analog) : Displays antimicrobial activity against bacterial strains, attributed to the electron-withdrawing Cl group enhancing membrane penetration .
  • Oxadiazole Derivatives : Substitutions on nitrogen/oxygen heterocycles significantly modulate COX-1/COX-2 inhibition, underscoring the pharmacophore importance of halogenated aryl groups .

Electronic and Steric Effects

  • Halogen Substituents: Chloro and fluoro groups in Compounds 4 and 5 induce minor packing adjustments despite isostructurality, suggesting weaker halogen bonding for fluorine .
  • Phosphino-Substituted Derivatives: Compounds like (R)-2-(2-(diphenylphosphino)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole () demonstrate applications in catalysis due to P-ligand properties, contrasting with the biological focus of 4-fluorophenyl analogs .

Preparation Methods

Multicomponent Reaction (M4CR) Involving ortho-Quinone Methide Precursors

Reaction Design and Mechanism

A novel four-component reaction (M4CR) developed by enables the assembly of 2-(4-fluorophenyl)-4,5-dihydrooxazole derivatives through the sequential addition of Grignard reagents, ortho-OBoc salicylaldehydes, 4,5-dihydrooxazoles, and water. The process begins with the generation of zwitterionic ortho-quinone methide (o-QM) intermediates via Grignard addition to aldehydes. Subsequent nucleophilic attack by 4,5-dihydrooxazoles at −78°C forms tricyclic intermediates, which undergo regioselective ring opening by water during workup.

Key Reaction Parameters:
  • Temperature : −78°C to room temperature (24 h warming)
  • Solvent : Diethyl ether (0.1 M)
  • Workup : Aqueous NaHCO₃ (1 M)
  • Yield Range : 61–89% for analogous structures

This method’s versatility is demonstrated by its tolerance for diverse Grignard reagents (aryl, alkyl) and dihydrooxazole substituents, though the 4-fluorophenyl variant requires substitution at the aldehyde stage.

Electrochemical Dehydrogenative Annulation

Oxidative Cyclization Under Mild Conditions

A metal-free electrochemical approach reported in synthesizes 4-hydroxy-2-(4-fluorophenyl)-4,5-dihydrooxazole derivatives via dehydrogenative annulation of enamides. The reaction employs a carbon cloth anode and stainless steel cathode in a mixture of acetonitrile and water, with tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) as the electrolyte and sodium bromide (NaBr) as a redox mediator.

Optimized Protocol:
Parameter Value
Current Density 12 mA
Temperature 70°C
Time 3.5 hours
Solvent Ratio MeCN:H₂O = 7:1 (v/v)
Yield (2-(4-Fluorophenyl)) 78–84% (analogous structures)

This method avoids stoichiometric oxidants and achieves high functional group tolerance. The 4-fluorophenyl group is introduced via the enamide precursor, with post-reduction steps yielding the saturated 4,5-dihydrooxazole.

Catalytic Fluorination via Hypervalent Iodine Reagents

BF₃·Et₂O-Mediated Fluorocyclization

A hypervalent iodine-catalyzed fluorination/cyclization cascade from provides direct access to 5-fluoro-2-(4-fluorophenyl)-4,5-dihydrooxazole. The reaction employs boron trifluoride diethyl etherate (BF₃·Et₂O) as both a fluorine source and Lewis acid activator, enabling rapid cyclization of N-(2-arylallyl)amides.

Representative Procedure:
  • Substrate : N-(2-(4-fluorophenyl)allyl)benzamide
  • Catalyst : Iodobenzene (10 mol%)
  • Additives : BF₃·Et₂O (10 equiv), m-CPBA (1.2 equiv)
  • Solvent : Dichloromethane (0.05 M)
  • Conditions : 0°C, 10 minutes
  • Yield : 74% (5-benzyl-5-fluoro variant)

Mechanistic studies suggest a fluorination/1,2-aryl migration/cyclization sequence, with BF₃ stabilizing cationic intermediates.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Method Advantages Limitations Yield Range
M4CR Scalable, one-pot Requires low temperatures 61–89%
Electrochemical Mild, metal-free Specialized equipment needed 78–84%
Catalytic Fluorination Rapid, atom-economical Limited substrate scope 74%

The M4CR route offers the highest flexibility for derivatization, while the electrochemical method excels in sustainability. The fluorination approach is optimal for introducing fluorine atoms at specific positions.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.3 Hz, 2H, Ar-H), 4.48–4.34 (m, 2H, CH₂), 6.02 (dd, J = 7.1, 4.4 Hz, 1H, CH-O).
  • ¹³C NMR (151 MHz, CDCl₃): δ 166.8 (C=N), 161.2 (d, J = 245 Hz, C-F), 128.5 (Ar-C), 74.2 (CH₂-O).
  • HRMS : [M + H]⁺ calcd for C₉H₈FNO₂: 182.0615; found: 182.0614.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-4,5-dihydrooxazole?

The synthesis of dihydrooxazole derivatives often begins with enantiomerically pure precursors. For example, (S)-(+)-2-phenylglycinol can serve as a chiral starting material to construct the oxazoline ring via cyclization with fluorophenyl-containing aldehydes. A typical protocol involves refluxing the aldehyde and amino alcohol in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative methods may use microwave-assisted synthesis to reduce reaction times while maintaining stereochemical integrity. Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts like imidazole derivatives .

Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, IR, and mass spectrometry data often arise from tautomerism, conformational flexibility, or impurities. To resolve these:

  • Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm bond connectivity and stereochemistry. For example, the 4,5-dihydrooxazole ring shows distinct 1H^{1}\text{H}-NMR signals for diastereotopic protons at δ 4.2–4.8 ppm .
  • Dynamic NMR : Use variable-temperature NMR to detect ring puckering or hindered rotation of the 4-fluorophenyl group .
  • Computational modeling : Compare experimental IR stretching frequencies (e.g., C=N at ~1650 cm1^{-1}) with density functional theory (DFT) calculations .

Basic: What characterization techniques are critical for confirming the structure of 2-(4-fluorophenyl)-4,5-dihydrooxazole?

Essential techniques include:

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for related dihydrooxazole derivatives (e.g., R-factor < 0.06) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H9_{9}FNO for the parent compound).
  • Multinuclear NMR : 19F^{19}\text{F}-NMR identifies para-fluorine coupling patterns (δ -110 to -115 ppm), while 1H^{1}\text{H}-NMR resolves diastereotopic protons in the dihydrooxazole ring .

Advanced: What challenges arise in synthesizing hypercoordinated derivatives of this oxazole compound?

Incorporating metals or bulky substituents (e.g., organotin groups) often leads to steric clashes or instability:

  • Reactive intermediates : Stannyl derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) require inert atmospheres and low temperatures (-78°C) to prevent decomposition .
  • Purification : Silica gel chromatography may degrade sensitive intermediates; use gel permeation chromatography (GPC) or recrystallization from dichloromethane/hexane .
  • Mechanistic insights : Monitor reactions with 119Sn^{119}\text{Sn}-NMR to track tin coordination states and ligand exchange dynamics .

Basic: Are there enantioselective protocols for synthesizing this compound?

Yes. Chiral oxazolines are synthesized using enantiopure amino alcohols (e.g., (S)-(+)-2-phenylglycinol) and fluorinated aldehydes. Asymmetric induction is achieved via:

  • Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) control stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Chiral Brønsted acids (e.g., BINOL-phosphates) promote enantioselective ring formation with >90% ee .

Advanced: How can researchers analyze reaction mechanisms for unexpected byproducts (e.g., imidazoles)?

Unexpected byproducts often arise from competing cyclization pathways:

  • Isotopic labeling : Introduce 15N^{15}\text{N}-labeled amines to track nitrogen migration during imidazole formation .
  • Kinetic studies : Use in situ IR or Raman spectroscopy to monitor intermediate concentrations (e.g., nitrile imines vs. oxazole intermediates) .
  • Computational studies : Calculate transition-state energies for competing pathways (e.g., [3+2] cycloaddition vs. Schiff base formation) using Gaussian or ORCA software .

Basic: How is the dihydrooxazole ring stabilized against oxidation or ring-opening?

  • Steric protection : Bulky substituents (e.g., 4-methyl groups) hinder nucleophilic attack on the oxazole nitrogen .
  • Electron-withdrawing groups : The 4-fluorophenyl group reduces electron density at the C=N bond, increasing resistance to hydrolysis .
  • Solvent choice : Use aprotic solvents (e.g., THF, DCM) to avoid protonation of the imine nitrogen .

Advanced: What strategies improve crystallinity for X-ray analysis of fluorinated oxazoles?

  • Co-crystallization : Add templating agents (e.g., crown ethers) to induce ordered packing .
  • Halogen bonding : Introduce bromine or iodine substituents to enhance intermolecular interactions .
  • Slow evaporation : Use mixed solvents (e.g., ethanol/water) to control crystal growth rates, minimizing twinning .

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